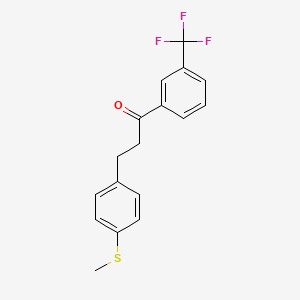

3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone

Descripción general

Descripción

3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound with the molecular formula C16H13F3OS This compound is characterized by the presence of a thiomethyl group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone typically involves the reaction of 4-thiomethylbenzaldehyde with trifluoromethylpropiophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules due to its reactive functional groups.

- Reagent in Chemical Reactions : It is employed in various chemical reactions, including electrophilic substitutions and reductions.

Biology

- Biological Activity : Research indicates potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

- Mechanism of Action : The trifluoromethyl group may enhance lipophilicity, facilitating better penetration through biological membranes.

Medicine

- Pharmacological Properties : Investigations into the pharmacological properties have shown promise for therapeutic applications, particularly in targeting specific enzymes or receptors.

- Drug Development : The compound's unique structure makes it a candidate for developing new drugs with enhanced efficacy against diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with structural analogs. Below is a summary table:

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone | TBD | TBD |

| Similar Compound 1 | 16 | Methicillin-resistant S. aureus |

| Similar Compound 2 | 1 | S. aureus |

Anticancer Activity

The anticancer effects have been evaluated using various cancer cell lines:

| Cell Line | Compound Concentration (µM) | Viability (%) |

|---|---|---|

| Caco-2 | TBD | TBD |

| A549 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented:

| Compound | Inhibition (%) at 10 µM |

|---|---|

| Analog 1 | 76 (TNF-α) |

| Analog 2 | 93 (IL-6) |

Antimicrobial Efficacy

A study demonstrated that compounds with similar structures exhibited potent activity against multidrug-resistant bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly improved their interaction with bacterial membranes.

Cytotoxicity in Cancer Cells

Research indicated that analogs demonstrated varying degrees of cytotoxicity across different cancer lines, suggesting a need for further exploration into the structure-activity relationship.

Mecanismo De Acción

The mechanism of action of 3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and exert its effects within the cell.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methylthiophenyl)-3’-trifluoromethylpropiophenone

- 3-(4-Thiomethylphenyl)-2’-trifluoromethylpropiophenone

- 4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone

Uniqueness

3-(4-Thiomethylphenyl)-3’-trifluoromethylpropiophenone is unique due to the specific combination of the thiomethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Actividad Biológica

3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, focusing on its anticancer and antimicrobial effects.

Chemical Structure

The compound features a phenyl ring substituted with a thiomethyl group and a trifluoromethyl group, which may influence its biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against human tumor cell lines such as RKO (colon cancer), A-549 (lung cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cells.

- Cytotoxicity Assays : The MTS assay was utilized to determine the viability of cells after treatment with the compound. Results indicated varying degrees of inhibition, with some derivatives achieving over 70% inhibition in specific cell lines at concentrations around 100 µM. The IC50 values ranged from approximately 49.79 µM to 113.70 µM, indicating a dose-dependent response .

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | >70 |

| HeLa | 78.72 | >70 |

The mechanism by which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics, similar to known antitubulin agents like colchicine. Molecular modeling studies suggest that the compound binds to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary assays indicate moderate antibacterial effects, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of several derivatives of this compound in vitro against cancer cell lines. The most potent derivative exhibited an IC50 value of 49.79 µM against PC-3 cells, indicating substantial cytotoxicity compared to controls .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar thiophenol derivatives, revealing effective inhibition against Salmonella enterica and other pathogenic bacteria at micromolar concentrations . This highlights the potential for developing new antibiotics based on this scaffold.

Propiedades

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-15-8-5-12(6-9-15)7-10-16(21)13-3-2-4-14(11-13)17(18,19)20/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMTWMHZTOGMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644390 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-55-0 | |

| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.